molecular formula C5H4Cl2N2 B112184 4,5-Dichloropyridin-2-amine CAS No. 188577-68-6

4,5-Dichloropyridin-2-amine

Cat. No. B112184
Key on ui cas rn: 188577-68-6
M. Wt: 163 g/mol
InChI Key: CRRAQLWJVYODCL-UHFFFAOYSA-N
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Patent
US08088761B2

Procedure details

A mixture of 4,5-dichloro-2-trimethylacetamido-pyridine (0.500 g, 2.02 mmol) and aqueous HCl (6N; 9.5 ml) was heated was heated at 100° C. for 17 h. The reaction mixture was allowed to cool to room temperature, diluted with ice-water (˜15 ml), and the pH of the mixture was adjusted to ˜7.0 with 10% aqueous NaOH. The white precipitate was collected by filtration, washed with water (2×5 ml), and dried in vacuo over P2O5. The title compound was obtained as a white solid (0.284 g, 86%); 1H-NMR (500 Mz, DMSO-d6) 6.44 (s, 2H, NH2, exchangeable with D2O), 6.64 (s, 1H), and 8.03 (s, 1H) (3-H, 6-H); LC-MS (ESI, m/z) 4.37 min—163, 165, 167 [(M+H)+, Cl2 isotopic pattern].
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[C:4]([NH:9]C(=O)C(C)(C)C)[CH:3]=1.Cl.[OH-].[Na+]>>[NH2:9][C:4]1[CH:3]=[C:2]([Cl:1])[C:7]([Cl:8])=[CH:6][N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=CC(=NC=C1Cl)NC(C(C)(C)C)=O
Name
Quantity
9.5 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice water
Quantity
15 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (2×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over P2O5

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=C1)Cl)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.284 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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